molecular formula C6H8N4O B13121652 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde CAS No. 5388-29-4

6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde

Cat. No.: B13121652
CAS No.: 5388-29-4
M. Wt: 152.15 g/mol
InChI Key: RYOLKPVPYKIRAV-UHFFFAOYSA-N
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Description

6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde typically involves multi-step reactions starting from acyclic precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the cyclization of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring.

    S-Methylation: The compound is then subjected to S-methylation to introduce a methyl group.

    Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.

    Formation of Guanidines: Finally, the compound is treated with suitable amines to form guanidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and imino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in the biological processes of the pathogens it targets. The compound may inhibit key enzymes or disrupt cellular functions essential for the survival of the pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and studies.

Properties

CAS No.

5388-29-4

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

6-amino-2-imino-1-methylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H8N4O/c1-10-5(7)4(3-11)2-9-6(10)8/h2-3,8H,7H2,1H3

InChI Key

RYOLKPVPYKIRAV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=NC1=N)C=O)N

Origin of Product

United States

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